molecular formula C20H25N5O4S B2874895 8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-76-6

8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2874895
CAS No.: 2180010-76-6
M. Wt: 431.51
InChI Key: NIQQEICFTPGACA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a morpholine ring, a sulfonyl group, a benzoyl group, a 1,2,3-triazole ring, and an azabicyclo[3.2.1]octane structure . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .

Scientific Research Applications

Domino Assembly of Trifluoromethylated N,O-Heterocycles

A study by Rulev et al. (2016) elaborated on the selective synthesis of trifluoromethylated morpholines and 1,4-oxazepanes, showcasing a domino reaction approach. This method initiates with an aza-Michael reaction followed by intramolecular cyclization, demonstrating the compound's relevance in constructing complex heterocyclic systems with potential pharmacological applications (Rulev et al., 2016).

Dual Phosphatidylinositol-3-Kinase/mTOR Inhibition

Venkatesan et al. (2010) described the synthesis and evaluation of mono-morpholino 1,3,5-triazine derivatives bearing a 3-oxa-8-azabicyclo[3.2.1]octane moiety for their activity against PI3-kinase/mTOR. This highlights the compound's significance in developing new cancer therapeutics due to its dual inhibitory action (Venkatesan et al., 2010).

Synthesis of Advanced Morpholine Analogues

Research by Sokolenko et al. (2019) focused on synthesizing di- and trihetera[3.3.n]propellanes, which are advanced analogues of morpholine and piperazine. This study provides insights into the structural diversity and spatial positioning of heteroatoms in these scaffolds, suggesting their utility in designing new chemical entities with improved biological activities (Sokolenko et al., 2019).

Efficient and Practical Synthesis of Benzazolo and Triazolo Quinazolinones

Goli-Jolodar and Shirini (2017) used a nano-sized Brönsted acid catalyst for the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives, demonstrating the compound's role in facilitating efficient synthetic routes for bioactive heterocycles (Goli-Jolodar & Shirini, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazole derivatives have been found to inhibit certain enzymes, suggesting potential applications in medicinal chemistry .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c26-20(25-16-3-4-17(25)14-18(13-16)24-8-7-21-22-24)15-1-5-19(6-2-15)30(27,28)23-9-11-29-12-10-23/h1-2,5-8,16-18H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQQEICFTPGACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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